

Impact of pH on the stability and reactivity of Amino(imino)methanesulfonic acid

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Compound of Interest

Compound Name: Amino(imino)methanesulfonic acid

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Technical Support Center: Amino(imino)methanesulfonic Acid

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and reactivity of **Amino(imino)methanesulfonic acid** (AIMSA).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is **Amino(imino)methanesulfonic acid** (AIMSA) and what are its key properties?

A1: **Amino(imino)methanesulfonic acid**, also known as formamidinosulfonic acid or thiourea trioxide, is a chemical compound used in the synthesis of guanidine derivatives.^{[1][2][3]} It is a white solid with a melting point of 132-134°C, at which it decomposes.^{[1][2]} The compound is soluble in water (110 g/L at 25 °C) but only slightly soluble in methanol (when heated) and very slightly soluble in DMSO.^{[1][2][3]} Its predicted acid dissociation constant (pKa) is approximately 7.74.^{[1][3]}

Q2: How does pH fundamentally affect the stability of AIMSA in aqueous solutions? A2: The pH of an aqueous solution is a critical factor determining the stability and degradation pathway of AIMSA.^[4] At neutral pH, the primary degradation route is hydrolysis.^[4] However, in alkaline conditions, different reactions predominate, leading to a variety of products.^[4] Extreme alkalinity is known to accelerate the decomposition of the compound.^[5]

Q3: What are the specific degradation products of AIMSAs at different pH levels? A3: The degradation products of AIMSAs are highly dependent on the pH of the medium:

- At neutral pH (7.4): The major degradation pathway is hydrolysis, yielding the corresponding urea.^[4]
- At pH 10: AIMSAs undergoes a self-reaction, which eventually results in the formation of N-cyanoguanidine.^[4]
- At pH 13-14: In strongly alkaline conditions, an elimination reaction predominates, leading to the formation of cyanamide.^[4]

Q4: How does pH influence the reactivity of AIMSAs with other molecules? A4: pH significantly impacts AIMSAs' reactivity. In reactions with nucleophiles, such as the amino group of glycine, AIMSAs acts as a guanidinylation agent to produce guanylated acetic acids.^[4] The rate of this nucleophilic substitution must compete with pH-dependent degradation pathways like hydrolysis.^[4] In oxidation reactions, for instance with hypochlorous acid (HOCl), the reaction is extremely rapid in acidic and neutral solutions.^[5] In weakly alkaline solutions, the reaction rate becomes measurable and shows an inverse dependence on the hydroxide concentration, indicating that HOCl is the primary oxidant.^[5]

Q5: What is the significance of the predicted pKa of ~7.74? A5: The predicted pKa of 7.74 suggests that AIMSAs is a weak acid.^{[1][3]} This value is close to physiological pH, meaning that in biological systems or neutral solutions, a significant equilibrium will exist between the protonated and deprotonated forms of the molecule. This equilibrium can influence the compound's reactivity, solubility, and interaction with biological targets. When planning experiments, especially near neutral pH, it is crucial to consider that both forms of the molecule will be present.

Q6: What are the recommended storage conditions for AIMSAs? A6: To ensure stability, AIMSAs should be stored under an inert atmosphere (such as nitrogen or argon) at 2-8°C.^{[1][2][6]} After being properly dried, the compound is reported to be stable for at least a few weeks at room temperature and for a minimum of five months when stored in a freezer.^[2]

Section 2: Troubleshooting Guide

Problem	Possible Cause	Solution
Unexpected side products in my reaction.	The pH of your reaction medium is uncontrolled, leading to degradation of AIMSAs.	Ensure your reaction is adequately buffered. Refer to the data in Table 2 to anticipate and mitigate potential degradation pathways at your experimental pH. For example, running reactions under acidic conditions may minimize the degradation seen at neutral and alkaline pH.
Low yield during guanidination of a primary amine.	1. AIMSAs have degraded due to improper storage. 2. The reaction pH is promoting hydrolysis over the desired nucleophilic substitution.	1. Confirm the integrity of your AIMSAs reagent. Consider acquiring a new batch if storage conditions were not optimal. 2. Optimize the reaction pH. Since hydrolysis is the major pathway at neutral pH, consider running the reaction under slightly acidic or basic conditions to favor the guanidination reaction, depending on the stability of your substrate.
Stock solution of AIMSAs shows rapid degradation.	The solvent's pH is in an unstable range for AIMSAs (i.e., neutral or highly alkaline).	Prepare AIMSAs solutions fresh before each experiment. If a stock solution must be stored, prepare it in a slightly acidic buffer and keep it refrigerated at 2-8°C. Avoid storing solutions at neutral or high pH for extended periods.
Inconsistent kinetics in oxidation experiments.	The oxidation of AIMSAs can be extremely fast and is highly pH-sensitive. ^[5]	For kinetic analysis of rapid oxidation reactions, use of a stopped-flow instrument is

recommended.[5] To achieve a measurable rate, perform the reaction in a carefully controlled, weakly alkaline buffer.[5]

Section 3: Quantitative Data Summary

Table 1: Physical and Chemical Properties of **Amino(imino)methanesulfonic Acid**

Property	Value	Reference(s)
CAS Number	1184-90-3	[1]
Molecular Formula	CH ₄ N ₂ O ₃ S	[1]
Molecular Weight	124.12 g/mol	[1]
Appearance	White to off-white solid/powder	[2][3][6]
Melting Point	132-134°C (with decomposition)	[1][2]
Predicted pKa	7.74 ± 0.40	[1][3]
Solubility (Water)	110 g/L (at 25°C)	[3]
Solubility (Other)	DMSO (Very Slightly), Methanol (Slightly, Heated)	[1][2]

Table 2: pH-Dependent Stability and Degradation of **Amino(imino)methanesulfonic Acid** in Aqueous Media

pH Range	Major Reaction Pathway	Primary Product(s)	Reference(s)
7.4 (Neutral)	Hydrolysis	Urea	[4]
10 (Alkaline)	Self-reaction	N-Cyanoguanidine	[4]
13-14 (Strongly Alkaline)	Elimination	Cyanamide	[4]

Section 4: Experimental Protocols

Protocol 1: General Method for Monitoring pH-Dependent Stability by HPLC

- **Buffer Preparation:** Prepare a series of aqueous buffers at desired pH values (e.g., pH 4, 7.4, 10, 13) using appropriate buffer systems.
- **Sample Preparation:** Dissolve a known concentration of AIMS_A in each buffer to create the test solutions.
- **Incubation:** Incubate the solutions at a constant, controlled temperature (e.g., 37°C or 60°C).
- **Time-Point Sampling:** At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
- **Reaction Quenching:** Immediately quench any further reaction in the aliquot by diluting it in a highly acidic mobile phase or by flash-freezing.
- **HPLC Analysis:** Analyze the aliquots using a suitable reverse-phase HPLC method to quantify the remaining AIMS_A and the formation of degradation products. An appropriate column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) should be used. Detection can be performed using a UV detector.
- **Data Analysis:** Plot the concentration of AIMS_A versus time for each pH to determine the degradation kinetics. Identify and quantify product peaks by comparing with analytical standards if available.

Protocol 2: Synthesis of **Amino(imino)methanesulfonic Acid** from Thiourea Dioxide

This protocol is adapted from a method developed by Mosher et al. and should be performed with appropriate safety precautions, including the use of a fume hood and personal protective equipment.[2]

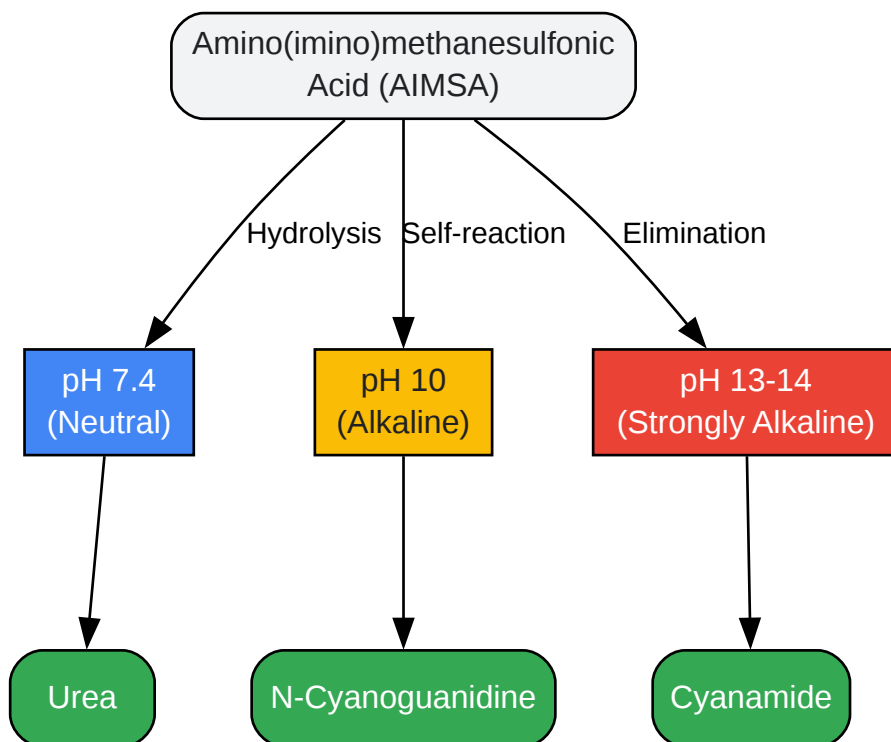
- **Reaction Setup:** In a flask cooled to 0°C, add 0.633 g (5.85 mmol) of thiourea dioxide to 3.0 mL of glacial acetic acid.
- **Reagent Addition:** While stirring, slowly add 1.56 mL of a 32% peracetic acid solution dropwise, maintaining the temperature at 0°C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
- **Product Isolation:** A precipitate will form. Collect the solid product by filtration.
- **Washing:** Wash the collected precipitate with five 5 mL portions of anhydrous ethanol.
- **Drying:** Dry the product to yield **amino(imino)methanesulfonic acid** as a white crystalline solid.

Protocol 3: Analytical Methods for Quantification

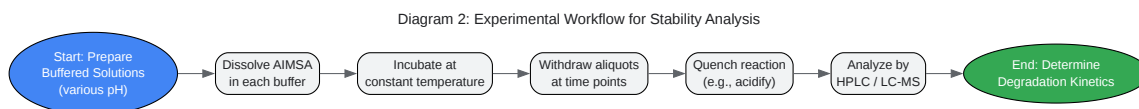
The quantification of AIMSA and related compounds can be performed using several analytical techniques.[7][8] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for tracking the compound and its degradation products in complex mixtures.[5] For separating polar molecules like AIMSA, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reverse-phase chromatography.[9]

Section 5: Visualizations

Diagram 1: pH-Dependent Degradation Pathways of AIMS

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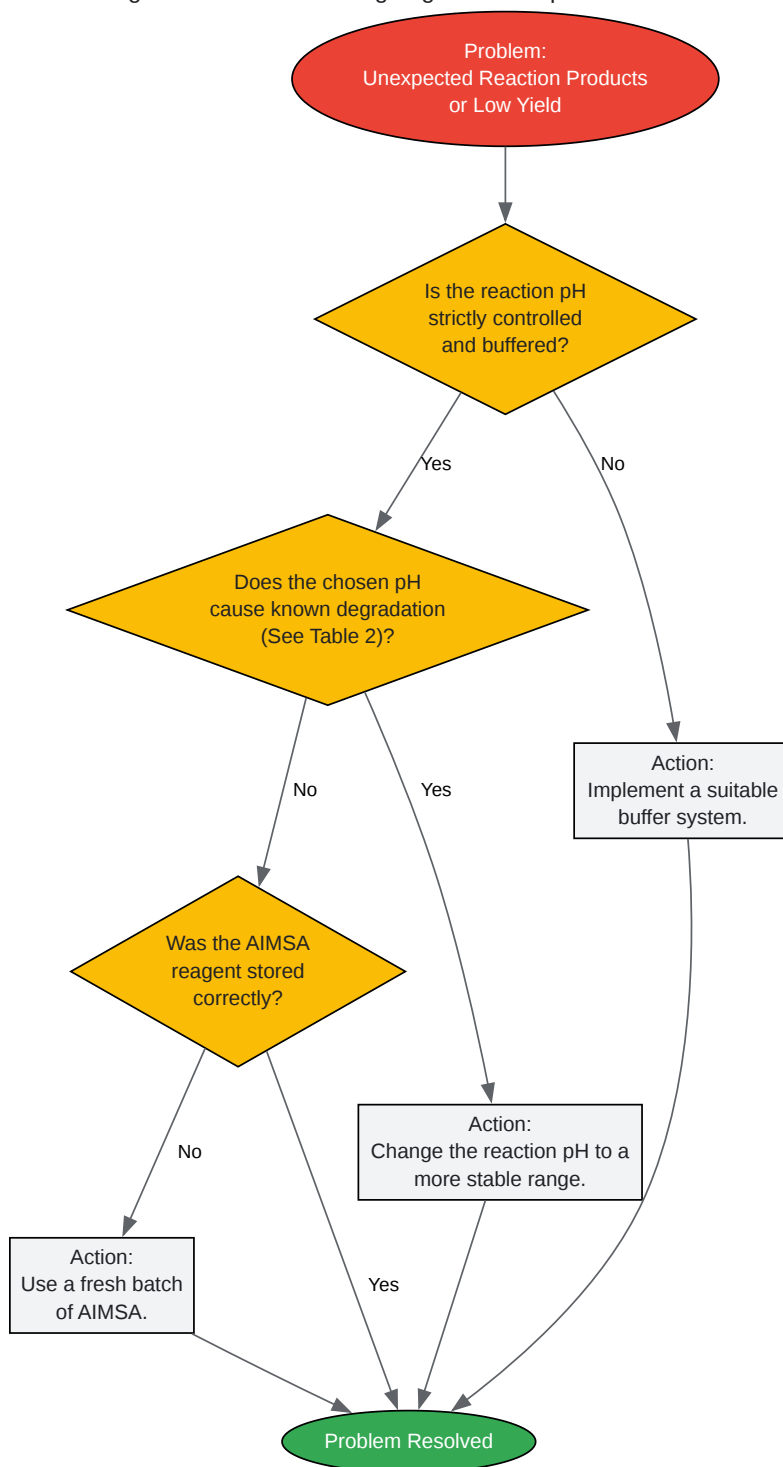
Caption: Diagram 1: pH-Dependent Degradation Pathways of AIMS.



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Caption: Diagram 2: Experimental Workflow for Stability Analysis.

Diagram 3: Troubleshooting Logic for Unexpected Results

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Caption: Diagram 3: Troubleshooting Logic for Unexpected Results.

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